molecular formula C13H16N2O4 B014713 N-Acetyl-N-formyl-5-methoxykynurenamine CAS No. 52450-38-1

N-Acetyl-N-formyl-5-methoxykynurenamine

Cat. No. B014713
CAS RN: 52450-38-1
M. Wt: 264.28 g/mol
InChI Key: JYWNYMJKURVPFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

AFMK is synthesized from melatonin through oxidative processes involving reactive oxygen and nitrogen species. This pathway highlights the role of melatonin and its metabolites in the cellular defense system against oxidative stress. The synthesis involves radioimmunoassay techniques for its detection and measurement in biological samples, indicating its significance in melatonin metabolism studies (Harthé et al., 2003).

Molecular Structure Analysis

AFMK and its related compounds undergo various chemical reactions reflecting their structural and functional diversity. The molecular structure of AFMK, characterized by the presence of acetyl and formyl groups attached to a methoxykynuramine skeleton, plays a crucial role in its biological activities, including antioxidative and immunomodulatory effects. Studies involving Fourier transform infrared spectra and molecular structure elucidation provide insight into its chemical behavior and interaction potential (Bayari & İde, 2003).

Chemical Reactions and Properties

AFMK participates in various chemical reactions, indicating its reactivity and potential biological relevance. Its ability to act as a potent antioxidant and to inhibit prostaglandin biosynthesis reflects its chemical properties and the potential therapeutic implications (Kelly, Amato, & Seamark, 1984). Furthermore, AFMK's interactions with reactive nitrogen species demonstrate its involvement in cellular signaling and defense mechanisms (Hardeland, Backhaus, & Fadavi, 2007).

Physical Properties Analysis

The physical properties of AFMK, such as solubility, stability, and absorbance characteristics, are crucial for its biological function and methodological detection. These properties influence its role as a melatonin metabolite and its potential therapeutic applications. The optimization of synthesis methods for AFMK highlights the importance of understanding its physical properties to enhance its yield and purity for research and potential clinical use (Ximenes, 2008).

Scientific Research Applications

  • Inhibition of Prostaglandin Synthesis : A study by Kelly, Amato, and Seamark (1984) found that N-acetyl-5-methoxy kynurenamine inhibits prostaglandin synthesis in vitro, suggesting that melatonin may act by inhibiting prostaglandin synthesis through its metabolites (Kelly, Amato, & Seamark, 1984).

  • Role in Melatonin Metabolism : Hirata, Hayaishi, Tokuyama, and Seno (1974) identified N-acetyl-5-methoxykynurenamine as a major metabolite of melatonin in the central nervous system (Hirata, Hayaishi, Tokuyama, & Seno, 1974).

  • Potential in Drug Development : Cao et al. (2016) found that N-acetyl-(d)-glucosamine derivatives, similar in structure to N-acetyl-N-formyl-5-methoxykynurenamine, show potential for osteoarthritis drug development (Cao et al., 2016).

  • Biogenic Amines and Antioxidant Properties : Hardeland, Tan, and Reiter (2009) discussed the emergence of kynuramines, including metabolites of melatonin, as biogenic amines with potential health benefits, such as antioxidant properties and protection against reactive intermediate damage (Hardeland, Tan, & Reiter, 2009).

  • Oxidative Stress Reduction : Reiter et al. (2008) demonstrated that melatonin and its metabolites, including N-Acetyl-N-formyl-5-methoxykynurenamine, effectively reduce oxidative stress, which may benefit the brain and reduce the risk of diseases like Parkinson's and Alzheimer's (Reiter et al., 2008).

  • Neuroprotective Potential : Maharaj, Glass, and Daya (2007) noted that melatonin's free radical scavenging and antioxidant properties, mediated by its metabolites, offer neuroprotective roles, suggesting a new aspect in therapy (Maharaj, Glass, & Daya, 2007).

properties

IUPAC Name

N-[3-(2-formamido-5-methoxyphenyl)-3-oxopropyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9(17)14-6-5-13(18)11-7-10(19-2)3-4-12(11)15-8-16/h3-4,7-8H,5-6H2,1-2H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWNYMJKURVPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(=O)C1=C(C=CC(=C1)OC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200451
Record name N-(3-(2-(Formylamino)-5-methoxyphenyl)-3-oxopropyl)-Acetamide
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Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acetyl-N-formyl-5-methoxykynurenamine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-Acetyl-N-formyl-5-methoxykynurenamine

CAS RN

52450-38-1
Record name N1-Acetyl-N2-formyl-5-methoxykynuramine
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Record name N-Acetyl-N-formyl-5-methoxykynurenamine
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Record name N-(3-(2-(Formylamino)-5-methoxyphenyl)-3-oxopropyl)-Acetamide
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Record name N-[3-[2-(Formylamino)-5-methoxyphenyl]-3-oxopropyl]acetamide
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Record name N1-ACETYL-N2-FORMYL-5-METHOXYKYNURAMINE
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Record name Acetyl-N-formyl-5-methoxykynurenamine
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URL http://www.hmdb.ca/metabolites/HMDB0004259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
PJ Marangos, J Patel, F Hirata, D Sondhein, SM Paul… - Life Sciences, 1981 - Elsevier
The presence of specific binding sites for the benzodiazepines in brain has generated the hypothesis that an endogenous ligand for this receptor exists. In the present report a series of …
DJ Kennaway, P Royles, EA Dunstan… - Australian journal of …, 1986 - CSIRO Publishing
… 6Cl), N-acetyl-N' -formyl-5-methoxykynurenamine (aMFK) and 6methoxybenzoxazolinone (6… -methoxybenzoxazolinone or N-acetylN'-formyl-5-methoxykynurenamine had no significant …
Number of citations: 14 www.publish.csiro.au
SV Rozov - Neurochemical Journal, 2008 - Springer
… The kynurenine-related products N-acetyl-Nformyl-5-methoxykynurenamine and N-acetyl-5methoxykynurenamine, which are generated via the disruption of the pyrrole ring and …
DS Maharaj, RB Walker, BD Glass, S Daya - Journal of Chemical …, 2003 - Elsevier
… Both 6-hydroxymelatonin and N-acetyl-N-formyl-5-methoxykynurenamine are photodegradants and enzymatic metabolites of melatonin and are known to retain equipotent activity …
DS Maharaj, BD Glass, S Daya - Bioscience reports, 2007 - portlandpress.com
… The present review introduces the neuroprotective properties of melatonin and its metabolites, 6-hydroxymelatonin (6-OHM) and N-acetyl-N-formyl-5methoxykynurenamine (AFMK) and …
Number of citations: 96 portlandpress.com
Y Zhang, Y Fu, S Jiang, H Qiao, Y Xiong, H Fu… - … and Physiology Part D …, 2020 - Elsevier
… It is hypothesized that N-acetyl-N-formyl-5-methoxykynurenamine, ascorbate, fructose-2,6-bisphosphate, cortexolone and other metabolites that significantly differed by stage are …
T Abaffy, JR Bain, MJ Muehlbauer, I Spasojevic… - Frontiers in …, 2018 - frontiersin.org
… 19-hydroxyandrostenedione (19-OH AD)—which is synthesized by aromatase, an enzyme highly expressed in NEPC and CRPC—and N-acetyl-N-formyl-5-methoxykynurenamine (…
Number of citations: 37 www.frontiersin.org
AB Lerner, JJ Nordlund - The Pineal Gland: Proceedings of the …, 1978 - Springer
… However, in the central nervous system melatonin is readily oxidized to N-acetyl-5-methoxykynurenamine via N-acetyl-N-formyl-5methoxykynurenamine (Fig. 1) (Hirata et al., 1974). …
Number of citations: 110 0-link-springer-com.brum.beds.ac.uk
JA Clemens, ME Flaugh, J Parli, BD Sawyer - Neuroendocrinology, 1980 - karger.com
… [10] shows that the indole ring of melatonin is enzymatically cleaved by a dioxgenase to form N-acetyl-N-formyl-5-methoxykynurenamine. This route of metabolism may account for the …
Number of citations: 34 karger.com
G Mondanelli, C Volpi - in Serotonin and the CNS-New …, 2021 - books.google.com
… Then, melatonin can be cleaved by indoleamine 2, 3-dioxygenase 1 (IDO1) in a nonspecific reaction and transformed into N-acetyl-N-formyl-5-methoxykynurenamine (AFMK). …
Number of citations: 3 books.google.com

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